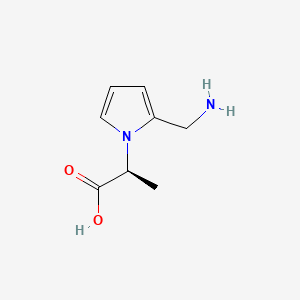
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid, also known as AMPA, is a synthetic amino acid that is widely used in scientific research. It is a member of the glutamate receptor family and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a wide range of scientific research applications. It is commonly used in neuroscience research to study the function of glutamate receptors. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is also used in drug discovery research to develop drugs that target glutamate receptors. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is used in biochemistry research to study the interactions between proteins and amino acids.
Wirkmechanismus
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid acts as an agonist for the (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptor, which is a type of ionotropic glutamate receptor. When (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid binds to the receptor, it causes an influx of calcium ions into the cell, which can lead to the activation of downstream signaling pathways. This can ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has a variety of biochemical and physiological effects. It has been found to enhance synaptic transmission in the brain, which can lead to improved cognitive function. (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has also been found to play a role in the regulation of neuronal plasticity, which is important for learning and memory. Additionally, (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in lab experiments is that it is a well-studied molecule with a known mechanism of action. This makes it a useful tool for studying the function of glutamate receptors and for drug discovery research. However, one limitation of using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid. One area of interest is the development of new drugs that target glutamate receptors, including (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid receptors. Additionally, there is ongoing research on the role of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in using (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid as a tool for studying the function of other proteins and signaling pathways in the brain.
Synthesemethoden
The synthesis of (S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid involves a series of chemical reactions. One of the most common methods is the reaction between (S)-alanine and acrolein. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography.
Eigenschaften
IUPAC Name |
(2S)-2-[2-(aminomethyl)pyrrol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)10-4-2-3-7(10)5-9/h2-4,6H,5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNPOKXPYZGGD-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Aminomethyl)-1H-pyrrol-1-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)



![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)



